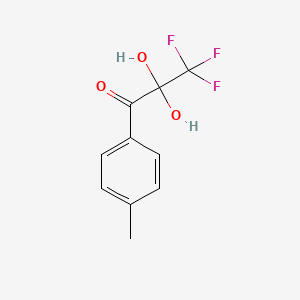
3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one is an organic compound characterized by the presence of trifluoromethyl and dihydroxy groups attached to a propanone backbone with a 4-methylphenyl substituent. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of trifluoroacetone with 4-methylbenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Intermediate Formation: The initial reaction forms an intermediate, which is then subjected to further reaction with a suitable oxidizing agent to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The dihydroxy groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
相似化合物的比较
Similar Compounds
3,3,3-Trifluoropropane-1,2-diol: Similar in structure but lacks the 4-methylphenyl group.
1,1,1-Trifluoro-2-iodoethane: Contains a trifluoromethyl group but differs in the rest of the structure.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated compound with different functional groups.
Uniqueness
3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one is unique due to the combination of trifluoromethyl, dihydroxy, and 4-methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
生物活性
3,3,3-Trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C11H12F3O3. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
Research indicates that compounds with trifluoromethyl groups can exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibitors of dihydrofolate reductase (DHFR) have been studied for their role in cancer therapy by disrupting DNA synthesis .
- Antioxidant Properties : The dihydroxy group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of trifluoromethyl-containing compounds. For example:
- Case Study : A study demonstrated that a related compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may possess similar properties .
Antimicrobial Activity
Trifluoromethyl compounds have also been investigated for their antimicrobial properties:
- Research Findings : In vitro studies showed that derivatives with similar structures exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3,3,3-trifluoro-2,2-dihydroxy-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-4-7(5-3-6)8(14)9(15,16)10(11,12)13/h2-5,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAKWPJCSZPSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














